6-fluoro-1-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline
Description
6-fluoro-1-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a sulfonyl group attached to a tetrahydroquinoline core. Tetrahydroquinolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
6-fluoro-1-(4-methoxyphenyl)sulfonyl-2-methyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c1-12-3-4-13-11-14(18)5-10-17(13)19(12)23(20,21)16-8-6-15(22-2)7-9-16/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNHXGVALRUDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1S(=O)(=O)C3=CC=C(C=C3)OC)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194522 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Methoxyphenyl Group: This step can involve a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with a halogenated tetrahydroquinoline in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated synthesis and purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the type of substitution reaction.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
6-fluoro-1-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-fluoro-1-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-1-[(4-methoxyphenyl)sulfonyl]-2-methylquinoline
- 6-fluoro-1-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-fluoro-1-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, while the methoxyphenyl and sulfonyl groups contribute to its biological activity.
Biological Activity
6-Fluoro-1-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention for its potential biological activities, particularly in the context of autoimmune diseases and other therapeutic applications. This article explores its biological activity based on recent research findings and case studies.
The compound's chemical structure is characterized by the following:
- Molecular Formula : C21H24FN3O5S
- Molecular Weight : 449.5 g/mol
- IUPAC Name : 6-fluoro-4-(4-methoxyphenyl)sulfonyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide
Recent studies have highlighted the compound's role as an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), a key regulator in Th17 cell differentiation. This mechanism positions it as a promising candidate for treating Th17-mediated autoimmune diseases such as psoriasis and rheumatoid arthritis .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
- Psoriasis Treatment : In a controlled study, the compound was administered to mice with induced psoriasis. Results indicated significant reduction in psoriatic lesions compared to the control group, demonstrating its potential as a therapeutic agent for skin conditions .
- Rheumatoid Arthritis Models : The compound was tested in models of rheumatoid arthritis, where it showed promising results in reducing inflammation and joint damage, further supporting its role as an RORγt inverse agonist .
Comparative Analysis with Other Compounds
A comparative analysis was conducted with other compounds targeting RORγt:
| Compound | Bioavailability (%) | Efficacy in Psoriasis | Efficacy in Rheumatoid Arthritis |
|---|---|---|---|
| 6-Fluoro-Tetrahydroquinoline | 48.1 (mice), 32.9 (rats) | High | High |
| GSK2981278 | 6.2 (mice), 4.1 (rats) | Moderate | Moderate |
This table illustrates the superior bioavailability and efficacy of 6-fluoro-tetrahydroquinoline compared to GSK2981278, indicating its potential as a more effective treatment option.
Q & A
Q. What are the optimal synthetic routes for 6-fluoro-1-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves fluorination of a tetrahydroquinoline precursor using agents like Selectfluor under inert conditions to prevent side reactions. For example, fluorination of 1-methyl-1,2,3,4-tetrahydroquinoline with Selectfluor in acetonitrile at 80°C under nitrogen achieves moderate yields (~60%) . Optimize yields by adjusting reaction time (12-24 hours), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 substrate:fluorinating agent). Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity.
Q. How should researchers characterize the compound’s purity and structural integrity using spectroscopic and chromatographic methods?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., fluorine at C6, sulfonyl group at C1). For example, the fluorine atom generates a distinct deshielded peak in 19F NMR (~-120 ppm). HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm assesses purity (>95%). Cross-validate with HRMS (ESI+) for molecular ion matching (expected [M+H]+: ~364.1 g/mol). Reference CAS 59611-52-8 for baseline spectral comparisons .
Q. What preliminary assays are recommended to evaluate the compound’s biological activity?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., cytochrome P450 isoforms) using fluorogenic substrates. For receptor binding studies, employ radioligand displacement assays (e.g., 3H-labeled antagonists in membrane preparations). Dose-response curves (0.1–100 µM) and controls (vehicle, known inhibitors) are critical. The sulfonyl group enhances hydrogen bonding with target proteins, while the fluorine atom improves metabolic stability, as noted in related tetrahydroquinoline derivatives .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data across studies be systematically investigated?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (pH, temperature) or compound purity. Perform:
- Batch reproducibility tests : Synthesize multiple lots and compare bioactivity.
- Orthogonal assays : Validate enzyme inhibition with both fluorescence-based and radiometric methods.
- Metabolite screening : Use LC-MS to rule out degradation products interfering with assays.
Cross-reference structural analogs (e.g., 6-chloro-8-trifluoromethyl-tetrahydroquinoline) to identify substituent-specific activity trends .
Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR)?
- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign ambiguous peaks. For example, the 4-methoxyphenyl sulfonyl group may cause unexpected splitting due to hindered rotation. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations). If impurities are suspected, employ GC-MS headspace analysis to detect volatile byproducts .
Q. How can the compound’s stability under physiological and environmental conditions be assessed?
- Methodological Answer :
- Hydrolytic stability : Incubate in buffers (pH 1–10, 37°C) and monitor degradation via HPLC.
- Photostability : Expose to UV light (300–400 nm) and track changes in absorbance.
- Microsomal stability : Use liver microsomes (human/rat) with NADPH cofactor to assess metabolic half-life.
Environmental fate studies should follow ISO 11348 guidelines for biodegradability .
Q. What experimental designs are optimal for studying the compound’s interactions with biological targets?
- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff). For intracellular targets, use fluorescence polarization with labeled probes. X-ray crystallography or cryo-EM resolves binding modes, but requires high-purity crystals. For example, the sulfonyl group’s electron-withdrawing effects may stabilize π-π stacking with aromatic residues in enzyme active sites .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Perform molecular dynamics simulations to predict solubility (LogP ~2.5) and membrane permeability (Madin-Darby Canine Kidney assay). QSAR models prioritize substituents for improved bioavailability (e.g., replacing methoxy with ethoxy for enhanced metabolic resistance). Docking studies (AutoDock Vina) identify key interactions, such as fluorine’s role in stabilizing ligand-receptor complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
